An In-Depth Technical Guide to Fluorescein-triazole-PEG5-DOTA: A Bifunctional Probe for Dual-Modality Imaging
An In-Depth Technical Guide to Fluorescein-triazole-PEG5-DOTA: A Bifunctional Probe for Dual-Modality Imaging
For Researchers, Scientists, and Drug Development Professionals
Fluorescein-triazole-PEG5-DOTA is a sophisticated, bifunctional chemical probe meticulously designed for advanced applications in biomedical research, particularly in the fields of oncology and drug development. This molecule uniquely combines a fluorescent dye for optical imaging with a chelating agent suitable for positron emission tomography (PET), enabling powerful dual-modality imaging capabilities. Its structure is engineered to provide researchers with a versatile tool for in vitro and in vivo studies, offering complementary data from two distinct imaging techniques.
The core of this probe consists of four key components:
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Fluorescein (B123965): A widely used and well-characterized green-emitting fluorophore. It allows for high-resolution optical imaging, such as fluorescence microscopy and in vivo optical imaging, to visualize biological processes at the cellular and tissue levels.
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DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to stably complex a variety of radiometals. This functionality is crucial for nuclear imaging techniques like PET and single-photon emission computed tomography (SPECT), as well as for radionuclide therapy. The choice of radiometal, such as Gallium-68 (⁶⁸Ga) for PET or Lutetium-177 (¹⁷⁷Lu) for SPECT and therapy, can be tailored to the specific research application.
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PEG5 (Pentaethylene Glycol): A five-unit polyethylene (B3416737) glycol linker. The inclusion of this hydrophilic PEG spacer enhances the solubility and biocompatibility of the entire molecule. In in vivo applications, PEGylation is known to improve pharmacokinetic properties by increasing circulation time and reducing non-specific uptake in non-target tissues.
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Triazole: A five-membered heterocyclic ring that serves as a stable covalent linkage between the fluorescein-PEG moiety and the DOTA chelator. The presence of the triazole is indicative of the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction often employed in its synthesis.
This combination of functionalities in a single molecule allows for the co-registration of fluorescence and PET signals, providing a more comprehensive understanding of the probe's biodistribution and target engagement. PET offers the advantage of deep tissue penetration and quantitative whole-body imaging, while fluorescence imaging provides high-resolution visualization at a superficial level, making this probe ideal for applications ranging from preclinical drug development to potential translation in image-guided surgery.
Core Technical Data
Quantitative data for Fluorescein-triazole-PEG5-DOTA is summarized in the table below. These values are essential for experimental design, including determining appropriate concentrations for in vitro and in vivo studies, as well as for interpreting imaging data.
| Property | Value | Source |
| Molecular Formula | C₆₇H₇₉N₁₁O₁₈S | BroadPharm |
| Molecular Weight | 1358.5 g/mol | BroadPharm |
| Purity | Typically >98% | BroadPharm |
| Appearance | Orange/yellow solid | Nanocs |
| Storage Conditions | -20°C, protected from light | BroadPharm, Nanocs |
| Solubility | Soluble in aqueous solutions and most organic solvents | Nanocs |
| Fluorescence Excitation Max | ~495 nm | Nanocs |
| Fluorescence Emission Max | ~515-520 nm | Nanocs |
Experimental Protocols
The utility of Fluorescein-triazole-PEG5-DOTA is demonstrated through its application in various experimental settings. Below are detailed methodologies for its synthesis, radiolabeling, and use in cellular imaging.
Synthesis of Fluorescein-triazole-PEG5-DOTA
The synthesis of this bifunctional probe is typically achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach ensures high efficiency and specificity in linking the fluorescein-PEG and DOTA components.
Strategy: The synthesis involves preparing two key intermediates: an azide-functionalized fluorescein-PEG component and an alkyne-functionalized DOTA component (or vice versa). These are then joined together in the final click reaction.
Materials:
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Fluorescein-PEG5-azide
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Alkyne-DOTA (e.g., propargyl-DOTA)
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
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Solvents: Dimethylformamide (DMF), water, dichloromethane (B109758) (DCM)
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Purification: High-performance liquid chromatography (HPLC)
Protocol:
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Dissolution of Reactants: Dissolve Fluorescein-PEG5-azide (1 equivalent) and Alkyne-DOTA (1.1 equivalents) in a mixture of DMF and water.
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Preparation of Catalyst: In a separate vial, prepare the copper catalyst by mixing CuSO₄ (0.1 equivalents) with TBTA (0.2 equivalents) in DMF/water.
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Initiation of Reaction: Add sodium ascorbate (0.5 equivalents) to the main reaction mixture to reduce Cu(II) to the active Cu(I) species.
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Addition of Catalyst: Add the prepared copper catalyst solution to the reaction mixture containing the azide (B81097) and alkyne.
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Reaction Incubation: Stir the reaction mixture at room temperature overnight, protected from light. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Purification: Upon completion, dilute the reaction mixture with water and purify the product by preparative reverse-phase HPLC.
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Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product, Fluorescein-triazole-PEG5-DOTA, using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Radiolabeling with Gallium-68 (⁶⁸Ga) for PET Imaging
DOTA is an excellent chelator for various radiometals, including ⁶⁸Ga, which is a positron emitter with a 68-minute half-life, making it suitable for PET imaging.
Materials:
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Fluorescein-triazole-PEG5-DOTA
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⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
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Sodium acetate (B1210297) buffer (1 M, pH 4.5)
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Metal-free water and reaction vials
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Heating block or thermomixer
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C18 Sep-Pak cartridge for purification (optional)
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Quality control: Radio-HPLC or radio-TLC
Protocol:
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Preparation of Reaction Mixture: In a metal-free reaction vial, dissolve 10-20 nmol of Fluorescein-triazole-PEG5-DOTA in sodium acetate buffer.
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Addition of Radionuclide: Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the vial containing the DOTA conjugate. Ensure the final pH of the reaction mixture is between 3.5 and 4.5.
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Incubation: Heat the reaction mixture at 95-100°C for 5-10 minutes.
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Purification (if necessary): After cooling, the radiolabeled product can be purified using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga.
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Quality Control: Determine the radiochemical purity of the final product, [⁶⁸Ga]Ga-Fluorescein-triazole-PEG5-DOTA, using radio-HPLC or radio-TLC. The radiochemical purity should be >95%.
In Vitro Cellular Imaging Protocol
This protocol outlines the use of Fluorescein-triazole-PEG5-DOTA for fluorescence microscopy to visualize its interaction with cells.
Materials:
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Fluorescein-triazole-PEG5-DOTA
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Cells of interest cultured on glass-bottom dishes or chamber slides
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Live-cell imaging buffer (e.g., HBSS)
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Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Protocol:
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Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging dish.
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Preparation of Labeling Solution: Prepare a stock solution of Fluorescein-triazole-PEG5-DOTA in DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed complete cell culture medium or imaging buffer to a final working concentration (typically 1-10 µM).
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Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
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Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and minimize background fluorescence.
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Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope (confocal microscopy is recommended for higher resolution). Use excitation and emission wavelengths appropriate for fluorescein (e.g., 488 nm excitation and 500-550 nm emission). To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[1]
Visualizations of Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships involving Fluorescein-triazole-PEG5-DOTA.
Caption: Synthetic workflow for Fluorescein-triazole-PEG5-DOTA via CuAAC click chemistry.
Caption: Workflow for preclinical dual-modality PET and fluorescence imaging.
Caption: Application of the probe in a targeted drug development workflow.
